(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride
CAS No.: 2061996-65-2
Cat. No.: VC4630556
Molecular Formula: C7H11Cl2FN2
Molecular Weight: 213.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2061996-65-2 |
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Molecular Formula | C7H11Cl2FN2 |
Molecular Weight | 213.08 |
IUPAC Name | (1R)-1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
Standard InChI Key | LAPSSXQERAHMRK-ZJIMSODOSA-N |
SMILES | CC(C1=NC(=CC=C1)F)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₇H₁₁Cl₂FN₂, with a molecular weight of 213.08 g/mol . Its structure comprises a 6-fluoropyridin-2-yl group attached to an ethanamine backbone in the (R)-configuration, stabilized as a dihydrochloride salt. The fluorine atom at the 6-position of the pyridine ring enhances electronic effects, influencing binding affinity in target proteins, while the chiral center at the ethanamine group dictates stereoselective interactions .
Key Structural Features:
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Pyridine ring: Substituted with fluorine at the 6-position, contributing to electronegativity and hydrogen-bonding potential.
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Ethanamine group: The (R)-configuration ensures enantiomeric specificity, critical for optimizing target engagement.
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Dihydrochloride salt: Improves solubility in aqueous and polar solvents, facilitating in vitro and in vivo applications .
Physicochemical Properties and Stability
Table 1: Stock Solution Preparation Guidelines
Stock Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
---|---|---|---|
1 mM | 4.69 mL | 23.47 mL | 46.93 mL |
5 mM | 0.94 mL | 4.69 mL | 9.39 mL |
10 mM | 0.47 mL | 2.35 mL | 4.69 mL |
Partition Coefficient and Permeability
The experimental logD (distribution coefficient) of the compound is approximately 2.8–3.3, indicating moderate lipophilicity suitable for membrane permeability . Parallel Artificial Membrane Permeability Assay (PAMPA) studies report an apparent permeability (Pₐₚₚ) of 81–171 nm/s, aligning with its potential for oral bioavailability in preclinical models .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves:
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Friedel-Crafts acylation: Introduction of the fluoropyridyl group via electrophilic substitution.
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Chiral resolution: Separation of enantiomers using chiral stationary phases or enzymatic methods to isolate the (R)-isomer.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity and stability .
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Development
(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride has been explored as a building block for Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) inhibitors. In a 2014 study, imidazopyridazine derivatives incorporating fluoropyridyl motifs demonstrated sub-100 nM enzyme inhibition (IC₅₀) and antiparasitic activity against P. falciparum (EC₅₀: 12–80 nM) . Structural analogs featuring this scaffold achieved 45-fold plasma exposure over EC₅₀ in murine malaria models, though in vivo efficacy remained limited .
Table 2: Comparative ADME and Efficacy Data for Related Compounds
Compound | HLM Stability (% remaining) | MLM Stability (% remaining) | logD | PAMPA Pₐₚₚ (nm/s) | In Vivo Parasitemia Reduction (%) |
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35 | 80 | 47 | 3.2 | 171 | 44 |
41 | 71 | 88 | 2.8 | 92 | 51 |
Stereochemical Impact on Bioactivity
The (R)-configuration confers superior target affinity compared to the (S)-enantiomer. Molecular docking studies using PfCDPK1 homology models suggest that the fluoropyridyl group occupies a hydrophobic pocket, while the protonated amine forms salt bridges with aspartate residues .
Future Directions and Research Implications
Despite promising in vitro profiles, the translational potential of (R)-1-(6-fluoropyridin-2-yl)ethanamine dihydrochloride derivatives is limited by modest in vivo efficacy. Future work should prioritize:
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Prodrug strategies: To enhance oral absorption and plasma half-life.
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Combination therapies: Pairing with antimalarials targeting alternate pathways.
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Toxicological profiling: Assessing off-target effects in mammalian cells.
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